molecular formula C10H19NO3 B14375354 1-Nitrodecan-4-one CAS No. 90072-89-2

1-Nitrodecan-4-one

Cat. No.: B14375354
CAS No.: 90072-89-2
M. Wt: 201.26 g/mol
InChI Key: WWLAROIDLVELGB-UHFFFAOYSA-N
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Description

1-Nitrodecan-4-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO₂). The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a nitroalkane, specifically a nitroketone, which means it contains both a nitro group and a ketone group within its molecular structure.

Preparation Methods

1-Nitrodecan-4-one can be synthesized through various methods. One common approach is the nitration of hydrocarbons using nitric acid. This method involves the direct substitution of a hydrogen atom in the hydrocarbon with a nitro group. Another method involves the displacement reactions with nitrite ions, where an alkyl halide reacts with a nitrite salt to form the nitro compound. Additionally, oxidation of primary amines can also yield nitro compounds .

Industrial production of this compound typically involves high-temperature nitration processes in the vapor phase to achieve the desired product. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

1-Nitrodecan-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro alcohols or nitro acids.

    Reduction: The nitro group can be reduced to form amines or hydroxylamines. Common reducing agents include hydrogen gas with a catalyst, or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitrodecan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrodecan-4-one involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which can be harnessed for therapeutic purposes, such as killing cancer cells. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

1-Nitrodecan-4-one can be compared with other nitro compounds, such as nitromethane, nitroethane, and nitrobenzene. These compounds share the common nitro functional group but differ in their molecular structures and properties. For example:

    Nitromethane: A simple nitroalkane with a single carbon atom, used as a solvent and fuel additive.

    Nitroethane: A two-carbon nitroalkane, used in organic synthesis and as a fuel additive.

    Nitrobenzene: An aromatic nitro compound, used in the production of aniline and other chemicals.

This compound is unique due to its longer carbon chain and the presence of both nitro and ketone functional groups, which confer distinct chemical and physical properties .

Properties

CAS No.

90072-89-2

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

1-nitrodecan-4-one

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3

InChI Key

WWLAROIDLVELGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC[N+](=O)[O-]

Origin of Product

United States

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